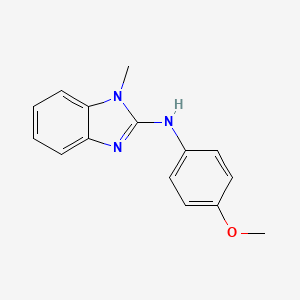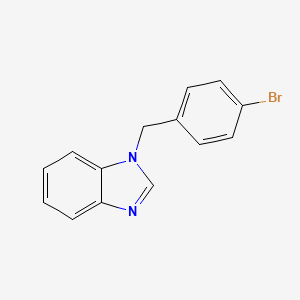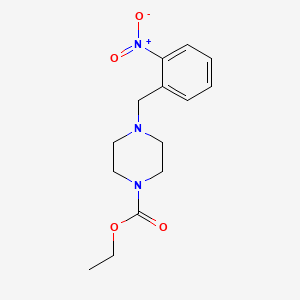![molecular formula C19H21ClN2O2 B5803856 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as CHEP, is a synthetic compound that has been extensively studied for its various applications in scientific research. CHEP is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its various applications in scientific research. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
Mechanism of Action
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a potent and selective inhibitor of the PKC family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the regulation of many signaling pathways, including those involved in cancer cell proliferation and survival. By inhibiting PKC, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide disrupts these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of tumors. In addition, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is its high selectivity for PKC, which makes it a potent and specific inhibitor of this protein family. This selectivity also reduces the risk of off-target effects, which can be a problem with less selective inhibitors. However, 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has some limitations, including its poor solubility in water, which can make it difficult to use in some experimental settings.
Future Directions
There are many potential future directions for the study of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One area of research could be to investigate the use of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide as a therapeutic agent for the treatment of cancer and other diseases. Another area of research could be to optimize the synthesis of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide to improve its yield and purity. Additionally, further studies could be conducted to investigate the mechanism of action of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide and its effects on various signaling pathways. Overall, the study of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has the potential to lead to the development of new and effective therapies for a variety of diseases.
Synthesis Methods
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step process involving the reaction of 3-chloro-4-ethoxybenzoic acid with 1-pyrrolidinecarboxaldehyde, followed by a series of reactions with various reagents. The final step involves the reaction of the intermediate product with 2-bromo-1-(4-fluorophenyl)ethanone to yield 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. The synthesis of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been optimized to achieve high yields and purity.
properties
IUPAC Name |
3-chloro-4-ethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-9-14(13-15(18)20)19(23)21-16-7-3-4-8-17(16)22-11-5-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLQMQWFHPXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(2-(pyrrolidin-1-yl)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)


![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)



![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5803876.png)
![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)